molecular formula C23H26N4O3S B2966422 5-[(3,5-dimethylpiperidin-1-yl)(3-methoxyphenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 1052557-70-6

5-[(3,5-dimethylpiperidin-1-yl)(3-methoxyphenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B2966422
CAS No.: 1052557-70-6
M. Wt: 438.55
InChI Key: XWRVZWIVFZCVJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a triazolo-thiazole derivative featuring a complex hybrid structure. The core consists of a fused [1,2,4]triazolo[3,2-b][1,3]thiazole system, substituted at position 5 with a [(3,5-dimethylpiperidin-1-yl)(3-methoxyphenyl)methyl] group and at position 2 with a furan-2-yl moiety. The 3-methoxyphenyl and furan-2-yl substituents suggest possible π-π stacking and hydrogen-bonding capabilities, while the 3,5-dimethylpiperidine group may enhance lipophilicity and membrane permeability .

Properties

IUPAC Name

5-[(3,5-dimethylpiperidin-1-yl)-(3-methoxyphenyl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3S/c1-14-10-15(2)13-26(12-14)19(16-6-4-7-17(11-16)29-3)20-22(28)27-23(31-20)24-21(25-27)18-8-5-9-30-18/h4-9,11,14-15,19,28H,10,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWRVZWIVFZCVJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(C2=CC(=CC=C2)OC)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,5-dimethylpiperidin-1-yl)(3-methoxyphenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the final product. Common reagents used in these reactions include hydrazine derivatives, ortho esters, and various catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure cost-effectiveness, yield, and purity. This may include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

5-[(3,5-dimethylpiperidin-1-yl)(3-methoxyphenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-[(3,5-dimethylpiperidin-1-yl)(3-methoxyphenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(3,5-dimethylpiperidin-1-yl)(3-methoxyphenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is not well-understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other triazolo-thiazole derivatives, particularly 5-((3,5-dimethylpiperidin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol (CAS: 1008068-75-4, Compound A ) . Below is a comparative analysis:

Property Target Compound Compound A
Core Structure [1,2,4]Triazolo[3,2-b][1,3]thiazol-6-ol Thiazolo[3,2-b][1,2,4]triazol-6-ol
Substituents - 5: (3,5-Dimethylpiperidin-1-yl)(3-methoxyphenyl)methyl
- 2: Furan-2-yl
- 5: (3,5-Dimethylpiperidin-1-yl)(2-fluorophenyl)methyl
- 2: Methyl
Molecular Formula Not reported (estimated: C₂₂H₂₅N₄O₃S) C₁₉H₂₃FN₄OS
Molecular Weight Not reported (estimated: ~449.5 g/mol) 374.5 g/mol
Key Functional Groups - 3-Methoxyphenyl (electron-donating)
- Furan-2-yl (polar heterocycle)
- 2-Fluorophenyl (electron-withdrawing)
- Methyl (non-polar)
Potential Applications Hypothesized: CNS-targeting agents (due to piperidine), antimicrobials (furan) Not reported; fluorinated analogues often studied in medicinal chemistry

Key Differences and Implications

In contrast, the 2-fluorophenyl group in Compound A provides electron-withdrawing properties, which may improve metabolic stability . The furan-2-yl substituent (target) adds polarity and hydrogen-bonding capacity compared to the non-polar methyl group in Compound A. This could influence solubility and bioavailability.

Molecular Weight and Lipophilicity :

  • The target compound’s higher estimated molecular weight (~449.5 g/mol vs. 374.5 g/mol) and larger substituents may reduce blood-brain barrier penetration compared to Compound A.

Synthetic Feasibility :

  • The furan and methoxyphenyl groups in the target compound may introduce synthetic challenges (e.g., regioselectivity in furan coupling) compared to the simpler methyl and fluorophenyl groups in Compound A.

Research Findings and Hypotheses

  • Solubility : The 6-hydroxy group and furan moiety in the target compound likely improve aqueous solubility relative to Compound A, which lacks polar substituents beyond the fluorine atom.
  • Toxicity : The 3,5-dimethylpiperidine group in both compounds may confer similar toxicity profiles, though the target’s methoxyphenyl group could introduce cytochrome P450 interactions .

Biological Activity

The compound 5-[(3,5-dimethylpiperidin-1-yl)(3-methoxyphenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a member of the triazolothiazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring fused to a thiazole ring with additional substituents that enhance its biological activity. Key structural components include:

  • 3,5-Dimethylpiperidin-1-yl group : Known for its role in enhancing receptor binding.
  • 3-Methoxyphenylmethyl group : May contribute to lipophilicity and cellular permeability.
  • Furan ring : Associated with various biological activities.

Antitumor Activity

Research suggests that triazolothiazoles can exhibit antitumor properties . For instance, compounds within this class have been shown to induce apoptosis in cancer cells through various pathways including the activation of caspases and modulation of cell cycle regulators.

Antimicrobial Properties

Triazolothiazoles are also noted for their antimicrobial activity , particularly against bacterial and fungal strains. The mechanism typically involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways.

Neuropharmacological Effects

The compound's structural similarity to known neuroactive substances suggests potential applications in treating neurological disorders. Studies have indicated that derivatives may possess antidepressant or anxiolytic effects , possibly by modulating neurotransmitter systems .

Case Studies and Research Findings

A review of recent literature highlights several key findings regarding the biological activities of related compounds:

  • Binding Affinity Studies : A study reported that a structurally similar compound demonstrated a Ki value of 1.4 nM for MCHR1, suggesting strong receptor affinity which could be leveraged in drug design .
  • In Vitro Assays : In vitro assays have shown that related compounds can significantly inhibit the growth of cancer cell lines and exhibit selective toxicity towards tumor cells compared to normal cells .
  • Molecular Docking Studies : Computational studies have indicated that these compounds can effectively bind to target receptors such as A(2A)R with promising implications for developing new therapies for conditions like Parkinson's disease .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntitumorInduction of apoptosis in cancer cells
AntimicrobialEffective against various bacterial strains
NeuropharmacologicalPotential antidepressant effects
Receptor BindingHigh affinity for MCHR1

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for constructing the triazolo[3,2-b]thiazole core in this compound?

  • Methodology : The triazolo[3,2-b]thiazole scaffold can be synthesized via cyclocondensation of thiosemicarbazides with α-haloketones or via stepwise heterocyclization. For example, describes using diethyl oxalate and 1-(4-methoxyphenyl)ethan-1-one with sodium hydride in toluene under reflux, followed by purification via recrystallization (DMF-EtOH, 1:1) . Optimization of solvent polarity (e.g., ethanol vs. toluene) and reaction time (2–4 hours) is critical for yield improvement.

Q. Which spectroscopic techniques are most reliable for confirming the compound’s structural integrity?

  • Methodology :

  • 1H/13C NMR : Assign peaks for the furan (δ 6.3–7.4 ppm), triazole (δ 8.1–8.5 ppm), and methoxy groups (δ 3.8 ppm) (see for analogous oxadiazole/thiazolidine NMR assignments).
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm mass error.
  • FT-IR : Validate carbonyl (C=O, ~1650 cm⁻¹) and hydroxyl (-OH, ~3400 cm⁻¹) stretches .

Q. How can solubility and stability be assessed for in vitro assays?

  • Methodology :

  • Solubility : Use a shake-flask method with solvents like DMSO, ethanol, or PBS (pH 7.4) at 25°C. Monitor via UV-Vis spectroscopy.
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis to track decomposition products .

Advanced Research Questions

Q. How can molecular docking predict interactions with fungal cytochrome P450 enzymes (e.g., 14-α-demethylase)?

  • Methodology :

  • Target Selection : Use PDB ID 3LD6 (14-α-demethylase) for docking ().
  • Software : AutoDock Vina or Schrödinger Suite with OPLS4 force field.
  • Parameters : Grid box centered on the heme cofactor (20 ų), exhaustiveness = 100. Analyze binding poses for hydrogen bonds with Thr311 or hydrophobic interactions with Leu376 .
  • Validation : Compare docking scores (ΔG) with known inhibitors (e.g., fluconazole) to prioritize compounds for antifungal assays .

Q. What strategies resolve contradictions between predicted bioactivity (e.g., antifungal vs. anticancer) in structural analogs?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replace 3-methoxyphenyl with pyridyl groups) and test against fungal (C. albicans) and cancer (EGFR kinase) targets.
  • Selectivity Profiling : Use kinase inhibition assays () and CYP450 inhibition screens to identify off-target effects.
  • Data Reconciliation : Apply multivariate analysis (e.g., PCA) to correlate electronic (Hammett σ) and steric parameters with bioactivity .

Q. How can regioselectivity challenges in triazole functionalization be addressed during synthesis?

  • Methodology :

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc on piperidine) to steer cyclization toward the desired [1,2,4]triazolo isomer.
  • Microwave-Assisted Synthesis : Reduce side reactions (e.g., thiadiazole formation) by shortening reaction times (30 minutes vs. 2 hours) ().
  • DFT Calculations : Model transition states to predict regioselectivity trends using Gaussian09 at the B3LYP/6-31G* level .

Methodological Challenges & Data Analysis

Q. What experimental controls are essential for validating antifungal activity assays?

  • Methodology :

  • Positive Controls : Include fluconazole (for fungi) and amphotericin B.
  • Negative Controls : Use solvent-only (DMSO) and non-inoculated media.
  • Dose-Response Curves : Generate IC50 values via 8-point dilution (0.5–64 µg/mL) in RPMI-1640 medium.
  • Resazurin Assay : Quantify fungal viability via fluorescence (Ex/Em = 560/590 nm) .

Q. How can computational modeling guide the design of analogs with improved metabolic stability?

  • Methodology :

  • Metabolite Prediction : Use GLORY (glory.godziklab.org ) to identify vulnerable sites (e.g., furan ring oxidation).
  • CYP450 Metabolism : Simulate phase I metabolism (e.g., demethylation of 3-methoxyphenyl) with StarDrop’s DEREK Nexus.
  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl groups) to enhance oral bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.